Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a hydrazinecarboximidamide core, a bromophenyl group, and a methylpropylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the hydrazinecarboximidamide core: This can be achieved through the reaction of hydrazine with a suitable carboximidamide precursor.
Introduction of the bromophenyl group: This step may involve a substitution reaction where a bromophenyl group is introduced to the hydrazinecarboximidamide core.
Addition of the methylpropylidene moiety: This can be done through a condensation reaction with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboximidamide derivatives: Compounds with similar core structures but different substituents.
Bromophenyl compounds: Compounds containing the bromophenyl group with different functional groups.
Methylpropylidene derivatives: Compounds with the methylpropylidene moiety attached to different cores.
Uniqueness
Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-bromophenyl)-2-(1-methylpropylidene)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
CAS No. |
126281-58-1 |
---|---|
Molecular Formula |
C12H17BrClN5S |
Molecular Weight |
378.72 g/mol |
IUPAC Name |
1-(4-bromophenyl)-1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]thiourea;hydrochloride |
InChI |
InChI=1S/C12H16BrN5S.ClH/c1-3-8(2)16-17-11(14)18(12(15)19)10-6-4-9(13)5-7-10;/h4-7H,3H2,1-2H3,(H2,14,17)(H2,15,19);1H/b16-8+; |
InChI Key |
XBFLISFLEXRDJC-OHGISNTKSA-N |
Isomeric SMILES |
CC/C(=N/N=C(\N)/N(C1=CC=C(C=C1)Br)C(=S)N)/C.Cl |
Canonical SMILES |
CCC(=NN=C(N)N(C1=CC=C(C=C1)Br)C(=S)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.